3-AMINO-4-(4-METHOXY-PHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE
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Overview
Description
3-AMINO-4-(4-METHOXY-PHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE is a complex heterocyclic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(4-METHOXY-PHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate amines and carboxylic acids under controlled conditions . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as calcium chloride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bleach solutions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-AMINO-4-(4-METHOXY-PHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-AMINO-4-(4-METHOXY-PHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects . For example, it may act as a kinase inhibitor, modulating signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-based structure and exhibit diverse biological activities.
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds are structurally related and have applications in medicinal chemistry and material science.
Thieno[2,3-b]pyridine derivatives: Known for their antimicrobial and antitumor properties, these compounds are similar in structure and function.
Uniqueness
What sets 3-AMINO-4-(4-METHOXY-PHENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE apart is its unique combination of functional groups and its potential for diverse applications in both medicinal and material sciences . Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21N3O2S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-amino-8-(4-methoxyphenyl)-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C24H21N3O2S/c1-29-16-12-10-14(11-13-16)19-17-8-5-9-18(17)27-24-20(19)21(25)22(30-24)23(28)26-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,25H2,1H3,(H,26,28) |
InChI Key |
AESHERSNTXUCJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N |
Origin of Product |
United States |
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